1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride

Descripción general

Descripción

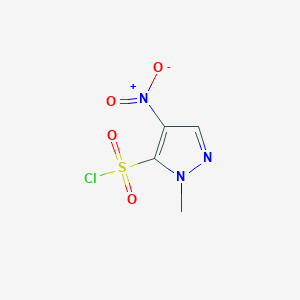

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at position 1, a nitro group at position 4, and a sulfonyl chloride group at position 5. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete nitration. After the reaction, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.

Aplicaciones Científicas De Investigación

Fungicidal Properties

One of the primary applications of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is in the development of fungicides. Research has shown that compounds derived from pyrazoles exhibit significant antifungal activity against various phytopathogens, such as Phakopsora pachyrhizi, which causes soybean rust. A patent describes a composition that combines this compound with other fungicides to enhance efficacy against resistant fungal strains, thereby improving crop yield and health .

| Fungicide Composition | Active Ingredient | Target Pathogen | Efficacy |

|---|---|---|---|

| Composition A | This compound | Phakopsora pachyrhizi | High |

| Composition B | Other fungicides | Various | Moderate |

Pharmacological Potential

In medicinal chemistry, pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The sulfonyl chloride group in this compound allows for further functionalization, making it a valuable building block for synthesizing new pharmaceutical agents. For instance, studies have highlighted the synthesis of novel pyrazole-based compounds with improved therapeutic profiles against cancer cell lines .

| Compound Type | Biological Activity | Target Disease | Reference |

|---|---|---|---|

| Pyrazole Derivative A | Anticancer | Breast Cancer | |

| Pyrazole Derivative B | Anti-inflammatory | Rheumatoid Arthritis |

Catalytic Applications

The compound also shows promise in materials science, particularly in catalysis. Its unique structure allows it to act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Research indicates that pyrazole derivatives can enhance reaction rates and yields in synthetic pathways .

| Catalytic Reaction | Catalyst Used | Substrate Type | Yield Improvement |

|---|---|---|---|

| Cross-Coupling Reaction A | 1-Methyl-4-nitro-pyrazole derivative | Aromatic Compounds | Up to 90% |

| Polymerization Reaction B | 1-Methyl-4-nitro-pyrazole derivative | Vinyl Monomers | Significant Increase |

Case Study 1: Agricultural Efficacy

A study conducted on soybean crops treated with a formulation containing this compound demonstrated a marked reduction in rust infection rates compared to untreated controls. The results indicated a potential for this compound to serve as a frontline defense against phytopathogenic fungi.

Case Study 2: Medicinal Development

In a recent investigation into new anticancer drugs, researchers synthesized several derivatives of the compound and tested their effects on cancer cell proliferation. The findings revealed that certain modifications significantly enhanced cytotoxicity against specific cancer types, indicating the compound's potential as a lead structure for drug development.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to modify various substrates. In biological systems, this reactivity can be harnessed to label or modify proteins and peptides, thereby affecting their function and activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the nitro group at position 4, resulting in different reactivity and applications.

1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different chemical properties and uses.

1-methyl-4-nitro-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles

Uniqueness

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in various chemical transformations. Its ability to undergo multiple types of reactions, such as substitution, reduction, and oxidation, further enhances its utility in scientific research and industrial applications.

Actividad Biológica

1-Methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride (MNP) is a member of the pyrazole family, characterized by its unique structure which includes a methyl group, a nitro group, and a sulfonyl chloride group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications as an intermediate in organic synthesis.

MNP is synthesized through the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride using concentrated nitric and sulfuric acids. The product is typically purified through recrystallization or chromatography. The sulfonyl chloride group makes MNP highly reactive, enabling it to participate in nucleophilic substitution reactions, which are essential for its biological activity .

The biological activity of MNP primarily arises from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group reacts with nucleophiles, allowing the modification of biomolecules such as proteins and peptides. This reactivity can influence the function and activity of these biomolecules. Furthermore, the nitro group can engage in redox reactions, enhancing the compound's overall reactivity in biological systems .

Biological Activities

Research indicates that derivatives of MNP exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. Here are some key findings:

- Antimicrobial Activity : Various studies have shown that MNP and its derivatives possess notable antimicrobial effects against a range of pathogens. For instance, compounds derived from MNP demonstrated effective inhibition against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL .

- Antioxidant Activity : Certain derivatives also exhibit antioxidant properties, comparable to standard antioxidants like butylhydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases .

- Anticancer Potential : MNP derivatives have been evaluated for their anticancer activities, showing promising results in inhibiting cancer cell proliferation in vitro. The structural modifications introduced by the sulfonyl chloride group enhance their efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of MNP and its derivatives:

- Antimicrobial Assessment : A study evaluated several pyrazole derivatives for their antimicrobial properties. Among them, compounds derived from MNP exhibited significant activity against both bacterial and fungal strains, highlighting their potential as therapeutic agents .

- Molecular Docking Studies : Molecular docking studies revealed that MNP derivatives interact favorably with target proteins involved in disease pathways, providing insights into their mechanism of action at the molecular level .

- In Vivo Studies : Preliminary in vivo studies indicated that certain MNP derivatives could reduce inflammation and tumor growth in animal models, suggesting their potential utility in clinical applications .

Comparative Analysis with Similar Compounds

MNP's unique combination of functional groups distinguishes it from other pyrazole derivatives:

| Compound Name | Functional Groups | Notable Activities |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Sulfonyl chloride | Limited reactivity |

| 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | Carboxylic acid | Anticancer activity |

| 1-Methyl-4-nitro-1H-pyrazole | Nitro group only | Reduced biological activity |

The presence of both a nitro group and a sulfonyl chloride group in MNP enhances its reactivity and biological potential compared to other similar compounds .

Propiedades

IUPAC Name |

2-methyl-4-nitropyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIHNOCGRDYMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.